

# N-(5-amino-2-pyridinyl)acetamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Acetamido-5-aminopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical characteristics, synthesis, and potential therapeutic relevance of N-(5-amino-2-pyridinyl)acetamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

## Core Physical and Chemical Properties

N-(5-amino-2-pyridinyl)acetamide, also known as **2-Acetamido-5-aminopyridine**, is a heterocyclic compound with the molecular formula  $C_7H_9N_3O$ .<sup>[1]</sup> Its structure features a pyridine ring substituted with an amino group and an acetamido group, making it a molecule of interest for establishing interactions with biological targets. A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Weight	151.17 g/mol	PubChem[1]
IUPAC Name	N-(5-amino-2-pyridinyl)acetamide	PubChem[1]
CAS Number	29958-14-3	PubChem[1]
Melting Point	154-158 °C	ECHEMI[2]
Boiling Point	319.3 ± 22.0 °C at 760 mmHg	ECHEMI[2]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	ECHEMI[2]
Appearance	White to off-white crystalline powder (typical for similar compounds)	Inferred from related compounds
Solubility	Soluble in Methanol	ChemicalBook[3]
XLogP3	-0.01	ECHEMI[2]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	151.074561919 Da	PubChem[1]
Topological Polar Surface Area	68 Å <sup>2</sup>	PubChem[1]

## Experimental Protocols

### Synthesis of N-(5-amino-2-pyridinyl)acetamide

The following protocol describes a standard method for the synthesis of N-(5-amino-2-pyridinyl)acetamide via N-acetylation of 2,5-diaminopyridine. This procedure is adapted from established methods for the acetylation of similar aminopyridine compounds.

Materials and Equipment:

- 2,5-diaminopyridine
- Acetic anhydride
- Pyridine (as solvent and catalyst)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 2,5-diaminopyridine in pyridine.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add acetic anhydride dropwise to the cooled solution. The molar ratio of 2,5-diaminopyridine to acetic anhydride should be approximately 1:1 to favor mono-acetylation.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water to precipitate the product.

- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold diethyl ether to remove impurities.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-amino-2-pyridinyl)acetamide.
- Dry the purified product under vacuum.

## Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structure of the synthesized N-(5-amino-2-pyridinyl)acetamide,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy should be performed.

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Transfer the solution to an NMR tube.

$^1\text{H}$  NMR Spectroscopy (Predicted):

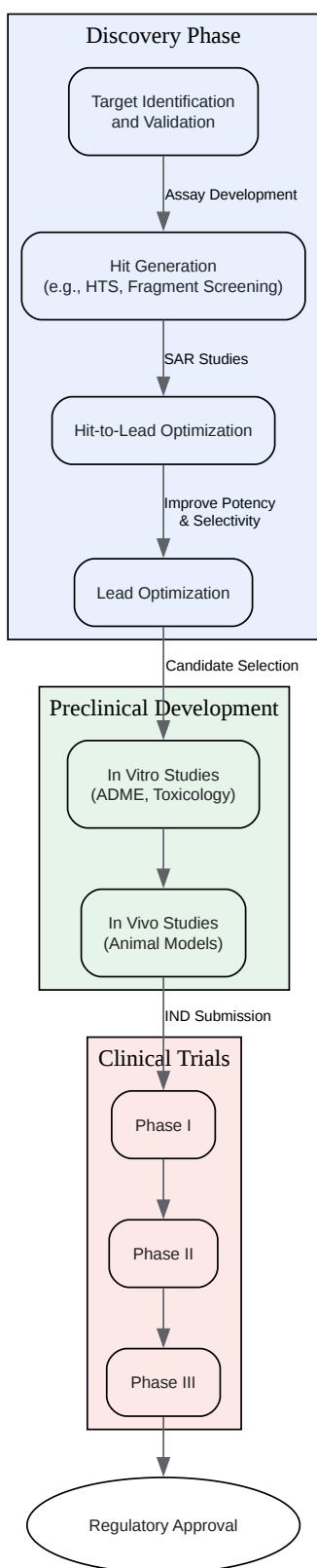
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, the amide proton, and the methyl protons of the acetyl group.

$^{13}\text{C}$  NMR Spectroscopy (Predicted):

The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring and the acetyl group.

## Potential Biological Significance and Drug Development Workflow

Derivatives of N-(5-amino-2-pyridinyl)acetamide are of significant interest in drug discovery, particularly in the development of kinase inhibitors and agents with anti-inflammatory or antimicrobial properties. The general workflow for the development of such a compound is illustrated below.



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Drug Discovery and Development Workflow for a Novel Compound.

This diagram outlines the multiphase process of drug discovery and development, starting from the initial identification of a biological target to the final regulatory approval of a new drug. N-(5-amino-2-pyridinyl)acetamide and its derivatives would enter this pipeline at the "Hit Generation" or "Hit-to-Lead" stage, where their chemical structure is modified to optimize their therapeutic properties.

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## References

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